1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine
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Overview
Description
1-(2-Furylmethyl)-4-(3-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2-furylmethyl group and a 3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of 1-(2-furylmethyl)piperazine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furylmethyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Furylmethyl)-4-(3-methylbenzyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: The compound is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-(2-Furylmethyl)piperazine: Lacks the 3-methylbenzyl group, resulting in different chemical and biological properties.
4-(3-Methylbenzyl)piperazine: Lacks the 2-furylmethyl group, leading to variations in reactivity and applications.
1-(2-Furylmethyl)-4-benzylpiperazine: Similar structure but without the methyl group on the benzyl ring, affecting its overall behavior.
Uniqueness: 1-(2-Furylmethyl)-4-(3-methylbenzyl)piperazine is unique due to the presence of both the 2-furylmethyl and 3-methylbenzyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other piperazine derivatives.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-15-4-2-5-16(12-15)13-18-7-9-19(10-8-18)14-17-6-3-11-20-17/h2-6,11-12H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAXNTXYXRVNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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